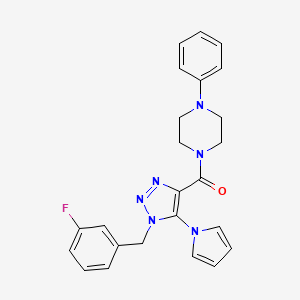

(1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

説明

The compound "(1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone" features a 1,2,3-triazole core substituted with a 3-fluorobenzyl group at position 1 and a 1H-pyrrol-1-yl moiety at position 3. The triazole is linked via a methanone bridge to a 4-phenylpiperazine group.

特性

IUPAC Name |

[1-[(3-fluorophenyl)methyl]-5-pyrrol-1-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN6O/c25-20-8-6-7-19(17-20)18-31-23(29-11-4-5-12-29)22(26-27-31)24(32)30-15-13-28(14-16-30)21-9-2-1-3-10-21/h1-12,17H,13-16,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEATZUUGOXQZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N(N=N3)CC4=CC(=CC=C4)F)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the pyrrole ring: This might involve a condensation reaction.

Attachment of the fluorobenzyl group: This could be done via a nucleophilic substitution reaction.

Formation of the phenylpiperazine moiety: This might involve a reductive amination reaction.

Industrial Production Methods

Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.

Reduction: Reduction reactions could occur at the triazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at the benzyl or phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride or halogenating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield partially or fully reduced products.

科学的研究の応用

This compound could have various applications in scientific research, including:

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. If it targets a receptor, it might mimic or block the natural ligand.

類似化合物との比較

Structural Analogues from Evidence

The following table summarizes key structural and synthetic differences between the target compound and related molecules:

Key Comparative Insights

- Fluorinated Substituents : The 3-fluorobenzyl group in the target compound and analogs (e.g., ) enhances electronegativity and membrane permeability. Fluorine’s electron-withdrawing effects may improve binding to hydrophobic pockets in biological targets .

- Heterocyclic Cores: The 1,2,3-triazole in the target compound offers hydrogen-bonding capability and metabolic stability compared to pyrazoles () or thienopyrazoles (). Piperazine-methanone linkages (target and ) improve solubility relative to sulfide-containing analogs () .

- Synthetic Routes :

- Biological Implications :

- Piperazine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The phenylpiperazine moiety in the target compound may confer similar advantages .

- Chromen-4-one and pyrazolo[3,4-d]pyrimidine analogs () are associated with kinase inhibition, suggesting the target compound could share similar pharmacological pathways .

生物活性

The compound (1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone , with CAS number 1251566-31-0 , is a triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 430.5 g/mol . The structure includes a triazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.5 g/mol |

| CAS Number | 1251566-31-0 |

Anticancer Properties

Research indicates that compounds containing triazole moieties exhibit significant anticancer activity. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines, such as breast cancer (MCF-7) and colon carcinoma (HCT-116). In one study, related triazole compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM , indicating their potential as chemotherapeutic agents .

The biological activity of triazole derivatives often involves the inhibition of specific enzymes or receptors associated with cancer progression. For example, some studies have highlighted the role of COX-II inhibition in mediating anti-inflammatory and anticancer effects . The target compound may exert similar effects through its interaction with cyclooxygenase enzymes or other relevant pathways.

Neuropharmacological Effects

Additionally, compounds featuring piperazine and pyrrole rings have been studied for their neuropharmacological properties. These structures are often linked to anxiolytic and antidepressant activities. The phenylpiperazine component may enhance serotonergic activity, suggesting potential applications in treating mood disorders .

Study 1: Antitumor Activity

A study evaluated a series of triazole derivatives against cancer cell lines, revealing that certain modifications could enhance potency. The compound's structural features were found to correlate with increased cytotoxicity, particularly in breast cancer models .

Study 2: Neuropharmacology

Another investigation focused on the neuropharmacological properties of similar compounds. It was found that modifications in the piperazine ring could lead to improved binding affinities for serotonin receptors, indicating potential use in anxiety and depression therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。